3-Methoxy-3-oxo-2-phenylpropanoic acid
Overview
Description
3-Methoxy-3-oxo-2-phenylpropanoic acid is an organic compound with the molecular formula C10H10O4. It is also known by other names such as Dopamine Impurity 76, Anisodine Impurity 10, and Monomethyl Phenylmalonate . This compound is characterized by its phenyl group attached to a propanoic acid backbone, with a methoxy and oxo group at the third carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-oxo-2-phenylpropanoic acid typically involves the esterification of phenylmalonic acid followed by methoxylation. One common method involves the reaction of phenylmalonic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This ester is then subjected to methoxylation using methanol and a base such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-oxo-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of 3-hydroxy-3-oxo-2-phenylpropanoic acid.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-3-oxo-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to dopamine metabolism.
Medicine: Investigated for its potential use in drug development, particularly as a precursor or impurity in pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Methoxy-3-oxo-2-phenylpropanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, particularly those involving the metabolism of dopamine. It may also interact with receptors or other proteins involved in signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-phenylpropanoic acid: Similar structure but lacks the oxo group at the third carbon.
3-Oxo-2-phenylpropanoic acid: Similar structure but lacks the methoxy group.
2-Methoxy-3-phenylpropanoic acid: Similar structure but the methoxy group is at the second carbon
Uniqueness
3-Methoxy-3-oxo-2-phenylpropanoic acid is unique due to the presence of both methoxy and oxo groups at the third carbon position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-3-oxo-2-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8(9(11)12)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXKTDAUPNBKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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